molecular formula C14H20ClN3O2 B2883920 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3,3-dimethylbutan-1-one CAS No. 2034250-57-0

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3,3-dimethylbutan-1-one

Cat. No. B2883920
CAS RN: 2034250-57-0
M. Wt: 297.78
InChI Key: JFVQGFQMPKXGGQ-UHFFFAOYSA-N
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Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3,3-dimethylbutan-1-one is a chemical compound that is commonly referred to as CP-945,598. It is a potent and selective antagonist of the cannabinoid receptor CB1, which plays a key role in the regulation of appetite, mood, and pain perception. CP-945,598 has been extensively studied for its potential therapeutic applications in the treatment of obesity, anxiety, and pain.

Scientific Research Applications

Molecular Structure and Properties

Pyrimidines like 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3,3-dimethylbutan-1-one are significant in biology and medicine, often recognized in DNA's four bases. Their molecular recognition, essential for targeted drug action, depends on hydrogen bonding processes. The study of different tautomeric forms of pyrimidines through crystallization reveals their bond lengths and hydrogen bond structures, providing insights into their reactivity and interaction with biological molecules (Rajam et al., 2017).

Synthesis and Antimicrobial Activity

Pyrimidines have been synthesized as antimicrobial agents, demonstrating notable antibacterial and antifungal activities. The process involves various chemical reactions, leading to compounds effective against pathogens, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Insecticidal and Antibacterial Potential

Pyrimidine derivatives have shown potential in controlling agricultural pests and bacterial infections. Their synthesis via microwave irradiation and subsequent evaluation against insects and microorganisms highlight their applicability in pest control and antibacterial treatment (Deohate & Palaspagar, 2020).

Hydrogen Bonding in Molecular Structures

The analysis of hydrogen bonding in pyrimidine structures helps understand their molecular interactions. Studies on compounds like 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one show the significance of hydrogen bonding in forming stable molecular structures, relevant in designing drugs and understanding their mechanisms (Orozco et al., 2009).

Biological Activities of Pyrimidine Derivatives

Pyrimidine nucleus, a key component of nucleic acids and vitamins, exhibits various biological activities like antioxidant, anticancer, and anti-inflammatory. Novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes synthesized for their antioxidant properties reveal the influence of the attached alkyl fragment on their biological efficacy (Rani et al., 2012).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from related compounds that the interaction with its targets likely involves the formation of a complex that modulates the activity of the target proteins . This modulation can result in changes to cellular processes, leading to the observed biological effects .

Biochemical Pathways

Based on the wide range of biological activities associated with similar compounds, it can be inferred that multiple pathways may be affected . These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis progression, diabetes management, malaria infection, and cholinesterase activity .

Result of Action

Based on the biological activities associated with similar compounds, the effects could include reduced inflammation, inhibited viral replication, suppressed cancer cell proliferation, blocked hiv infection, reduced oxidative stress, inhibited microbial growth, slowed tuberculosis progression, improved diabetes management, prevented malaria infection, and inhibited cholinesterase activity .

properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-3,3-dimethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-14(2,3)6-12(19)18-5-4-11(9-18)20-13-16-7-10(15)8-17-13/h7-8,11H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVQGFQMPKXGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3,3-dimethylbutan-1-one

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